(3-Chloropyridin-2-YL)methanamine
Overview
Description
(3-Chloropyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, featuring a chlorine atom at the third position and a methanamine group at the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Scientific Research Applications
(3-Chloropyridin-2-YL)methanamine has a wide range of applications in scientific research:
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
(3-Chloropyridin-2-YL)methanamine is involved in various biochemical reactions. It is a substrate for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction . The nature of these interactions involves the formation of covalent bonds between the this compound and other biomolecules.
Cellular Effects
It has been suggested that it may play a role in the regulation of cellular senescence in lung and liver cancer cells .
Molecular Mechanism
It is known to be a selective inhibitor for LOXL2 , an enzyme that facilitates the cross-linking of extracellular matrix (ECM) elements .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-2-YL)methanamine typically involves the chlorination of 2-aminomethylpyridine. One common method includes the reaction of 2-aminomethylpyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position . Another approach involves the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves multiple purification steps, including distillation and recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes . The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, thereby influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar structure but lacks the methanamine group.
3-Chloropyridine: Similar structure but lacks the methanamine group.
2-Aminomethylpyridine: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloropyridin-2-YL)methanamine is unique due to the presence of both a chlorine atom and a methanamine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-chloropyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZPKGMUJBNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611932 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500305-98-6 | |
Record name | 1-(3-Chloropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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